molecular formula C8H14N2O B12524128 4-Methylcyclohex-3-ene-1-carbohydrazide CAS No. 708976-21-0

4-Methylcyclohex-3-ene-1-carbohydrazide

Cat. No.: B12524128
CAS No.: 708976-21-0
M. Wt: 154.21 g/mol
InChI Key: VJFDOHXQQJGBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylcyclohex-3-ene-1-carbohydrazide is an organic compound with the molecular formula C8H14N2O It is a derivative of cyclohexene, featuring a methyl group and a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcyclohex-3-ene-1-carbohydrazide typically involves the reaction of 4-methylcyclohex-3-ene-1-carboxylic acid with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbohydrazide group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or distillation, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohex-3-ene-1-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Methylcyclohex-3-ene-1-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylcyclohex-3-ene-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylcyclohex-3-ene-1-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with similar compounds lacking the carbohydrazide group .

Properties

CAS No.

708976-21-0

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4-methylcyclohex-3-ene-1-carbohydrazide

InChI

InChI=1S/C8H14N2O/c1-6-2-4-7(5-3-6)8(11)10-9/h2,7H,3-5,9H2,1H3,(H,10,11)

InChI Key

VJFDOHXQQJGBPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.